N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE
Description
N-[4-(Azepane-1-sulfonyl)phenyl]-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorobenzamide moiety linked to a phenyl ring substituted with an azepane sulfonyl group.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-7-5-15(6-8-16)19(23)21-17-9-11-18(12-10-17)26(24,25)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHZWQAMNCACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 4-(azepane-1-sulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as N-[4-(azepane-1-sulfonyl)phenyl]-4-aminobenzamide.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfoxide derivatives.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The azepane ring and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural differences among benzamide derivatives influence their physicochemical properties and biological activities:
Key Observations :
- The absence of heterocycles (e.g., oxazole or thiazole) in the target compound may limit its ability to engage in π-π stacking or hydrogen bonding compared to 4b or the thiazol-containing analog .
Physicochemical and Spectral Properties
- Melting Points: The target compound’s analogs exhibit melting points between 198–208°C, suggesting moderate thermal stability typical of benzamide derivatives. Lower yields (e.g., 37% for 4b vs. 82% for 12b ) may reflect challenges in introducing aminooxazol groups versus bromoacetyl moieties.
- Spectral Data :
Research Implications and Gaps
- Synthetic Feasibility : The target compound’s synthesis may benefit from methods used for 12b (82% yield ), though azepane sulfonyl incorporation requires optimization.
- Biological Testing : Prioritize assays for nAChR modulation (e.g., Ca²⁺ influx in PC12 cells ) and kinase inhibition to validate hypothesized mechanisms.
Biological Activity
Overview
N-[4-(Azepane-1-Sulfonyl)Phenyl]-4-Chlorobenzamide is a synthetic compound characterized by its unique structural features, including an azepane ring and a sulfonyl group. This compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(azepan-1-sulfonyl)phenyl]-4-chlorobenzamide, with a molecular formula of C19H21ClN2O3S. The structure is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 396.90 g/mol |
| IUPAC Name | N-[4-(azepan-1-sulfonyl)phenyl]-4-chlorobenzamide |
| InChI Key | InChI=1S/C19H21ClN2O3S/c20-16-7-5-15(6-8-16)19(23)21-17-9-11-18(12-10-17)26(24,25)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23) |
This compound exhibits biological activity primarily through its interaction with specific enzymes or receptors. The azepane ring and the sulfonyl group contribute to its binding affinity and specificity, potentially inhibiting enzyme activity involved in various biochemical pathways.
Enzyme Inhibition Studies
Research indicates that this compound may act as a potent inhibitor of certain enzymes. For instance, studies have shown that it can inhibit the activity of proteases, which are crucial for various physiological processes. The inhibition mechanism often involves competitive binding to the active site of the enzyme.
Study 1: Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated that the compound significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications in oncology.
Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetic profile of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME). The findings indicated favorable pharmacokinetic properties, with moderate bioavailability and a half-life conducive to therapeutic use. Toxicological assessments revealed no significant adverse effects at therapeutic doses.
Applications in Medicine
The potential applications of this compound extend to various therapeutic areas:
- Cancer Treatment : As an enzyme inhibitor, it may play a role in targeted cancer therapies.
- Anti-inflammatory Agents : Its mechanism may also be applicable in reducing inflammation by inhibiting specific inflammatory mediators.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[4-(azepan-1-sulfonyl)phenyl]benzamide | C18H20N2O3S | Moderate enzyme inhibitor |
| 4-(azepane-1-sulfonyl)phenol | C13H17N2O3S | Weak anti-inflammatory |
| N-[4-(1-Azepanylsulfonyl)phenyl]-4-fluorobenzamide | C19H20F2N2O3S | Potent anti-cancer agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
